

A Comparative Guide to the Toxicity of Substituted Benzophenones

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
Cat. No.:	B089677

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of various substituted benzophenones, a class of compounds widely used as UV filters in sunscreens and other personal care products, as well as in industrial applications.^[1] Growing evidence suggests that some of these compounds may pose health risks, including endocrine disruption, phototoxicity, and developmental effects. This document summarizes key experimental data to facilitate an objective comparison of their toxicological profiles.

Comparative Toxicity Data of Substituted Benzophenones

The following tables summarize the acute toxicity, endocrine-disrupting potential, genotoxicity, and carcinogenicity of several commonly used benzophenone derivatives. The data is compiled from various in vivo and in vitro studies.

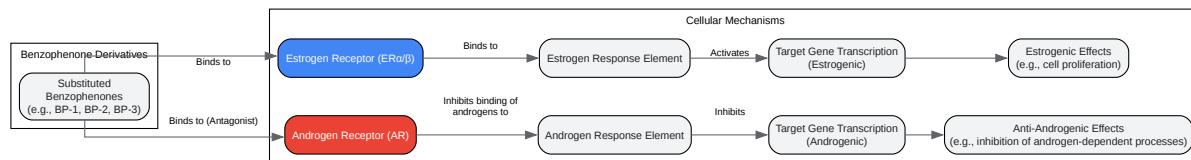
Table 1: Acute and Sub-chronic Toxicity of Substituted Benzophenones

Compound	CAS Number	Test Organism	Route of Administration	LD50	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Reference
Benzophenone (BP)	119-61-9	Rat	Oral	>1,900 mg/kg	20 (13-week study)	15 (2-year study)	[2]
Benzophenone-1 (BP-1)	131-56-6	Rat	Oral	8,600 mg/kg	236 (90-day study)	-	[3]
Benzophenone-2 (BP-2)	131-55-5	Rat	Oral	Slightly toxic	-	-	[3]
Benzophenone-3 (Oxybenzone)	131-57-7	Rat	Oral	>6,000 mg/kg	67.9 (spermatocyte effects)	3000 ppm in diet	[4]
Benzophenone-4 (Sulisobenzene)	4065-45-6	Rat	Oral	3,530 mg/kg	1250 (systemic toxicity)	-	[3]
Benzophenone-8 (Dioxybenzone)	131-53-3	Rat	Oral	>2,000 mg/kg	-	-	[3]

Table 2: Endocrine Disrupting Potential of Substituted Benzophenones

Compound	Estrogenic Activity (in vitro)	Anti-Androgenic Activity (in vitro)	Uterotrophic Assay (in vivo)	Key Findings & References
Benzophenone (BP)	Weakly estrogenic metabolite (4-OH-BP)	-	No significant effects observed.	[5]
Benzophenone-1 (BP-1)	Estrogenic	Potent inhibitor of 3 α -HSDs	Positive	Exhibits both estrogenic and anti-androgenic properties.[6][7]
Benzophenone-2 (BP-2)	Estrogenic	Potent inhibitor of 3 α -HSDs	Positive	One of the more potent endocrine disruptors among the tested benzophenones. [6][8]
Benzophenone-3 (Oxybenzone)	Estrogenic (EC50: 1.56-3.73 μ M in MCF-7 cells)	Anti-androgenic (EC50: 10.2 μ M)	Positive (weak effect at high doses)	Shows both estrogenic and anti-androgenic potential.[3][9]
Benzophenone-4 (Sulisobenzene)	-	-	-	Limited data available on endocrine disruption.
Benzophenone-8 (Dioxybenzone)	Estrogenic	-	-	Data suggests estrogenic potential.

4-Hydroxybenzophenone (4-OH-BP)	Estrogenic	-	-	A metabolite of benzophenone with notable estrogenic activity. [5]
2,4,4'-Trihydroxybenzophenone	Strong estrogenic activity	Strong anti-androgenic activity	Positive	One of the highest hormonal activities among the tested derivatives. [10]

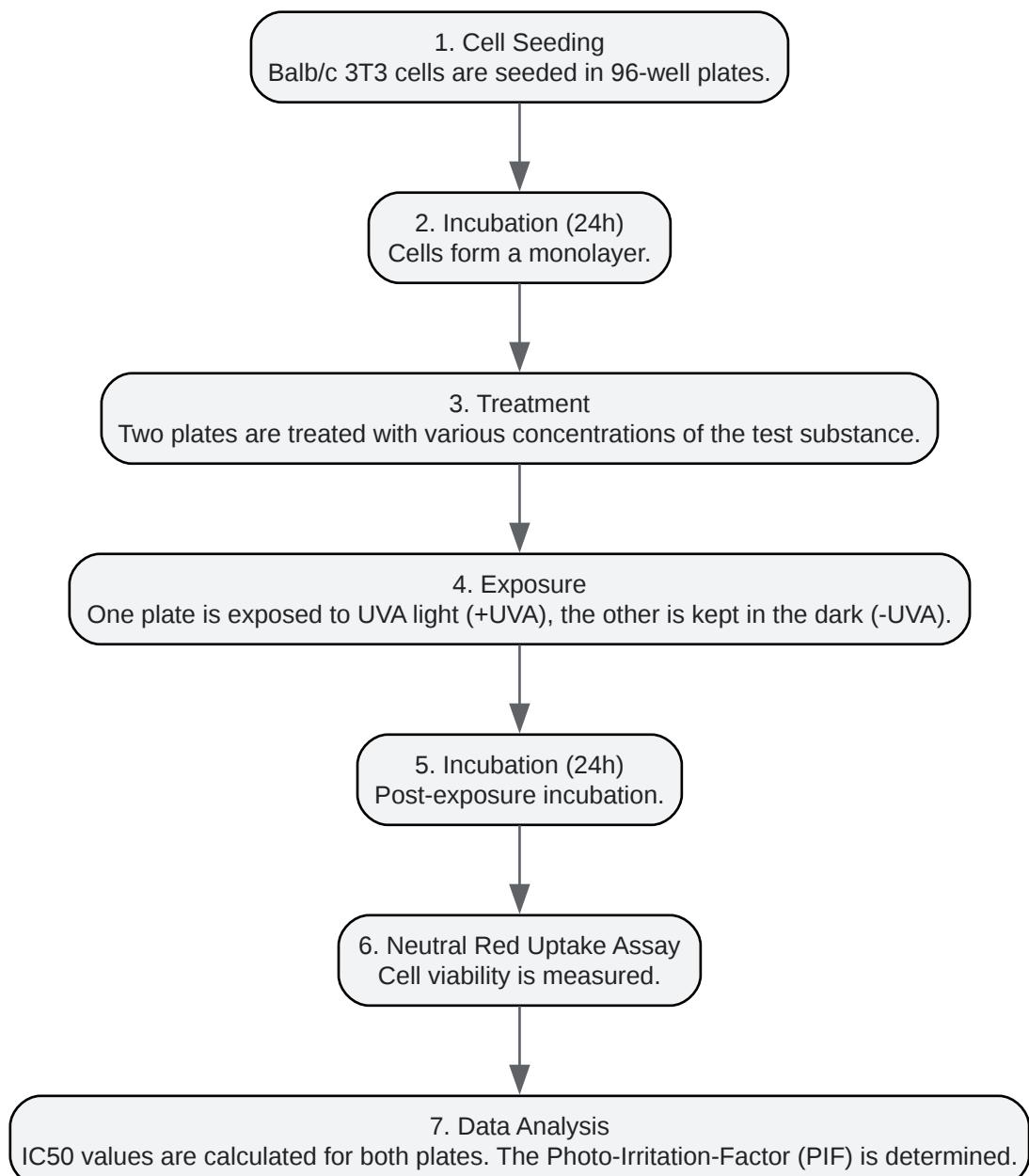

Table 3: Genotoxicity and Carcinogenicity of Substituted Benzophenones

Compound	Ames Test Results	Other Genotoxicity Data	Carcinogenicity Classification & Findings
Benzophenone (BP)	Positive in TA102 strain without S9 activation.[11][12]	Not consistently genotoxic in other assays.[9]	IARC Group 2B: "Possibly carcinogenic to humans". Evidence of renal tubule adenomas in male rats and liver neoplasms in mice.[2]
Benzophenone-1 (BP-1)	Positive in TA97 and TA100 strains without S9 activation.[11][12]	-	No formal classification found.
Benzophenone-2 (BP-2)	Not mutagenic.[3]	Weak genotoxicant.[2]	No formal classification found.
Benzophenone-3 (Oxybenzone)	Not mutagenic.[3]	-	No formal classification found.
Benzophenone-6 (BP-6)	Positive in some strains without S9 activation.[6]	-	No formal classification found.
Benzophenone-8 (BP-8)	Positive in some strains without S9 activation.[6]	-	No formal classification found.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Endocrine Disruption by Substituted Benzophenones

Certain substituted benzophenones can exert endocrine-disrupting effects by interacting with nuclear hormone receptors, primarily the estrogen receptor (ER) and the androgen receptor (AR). This can lead to the activation or inhibition of downstream signaling pathways, potentially causing adverse health effects.

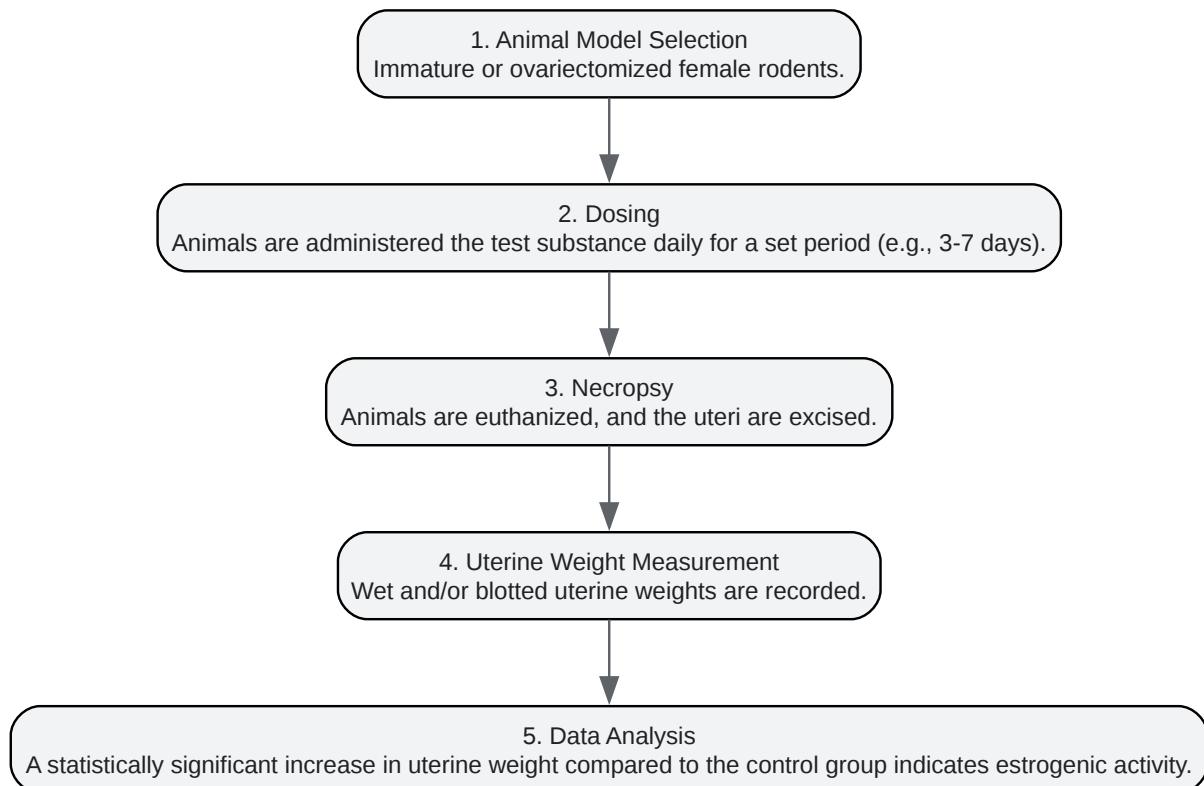


[Click to download full resolution via product page](#)

Caption: Endocrine disruption pathway of substituted benzophenones.

Experimental Workflow: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

The 3T3 NRU phototoxicity assay is an in vitro method used to assess the phototoxic potential of a substance.



[Click to download full resolution via product page](#)

Caption: Workflow for the 3T3 NRU Phototoxicity Assay.

Experimental Workflow: Rodent Uterotrophic Assay

This *in vivo* assay assesses the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.

[Click to download full resolution via product page](#)

Caption: Workflow for the Rodent Uterotrophic Assay.

Detailed Experimental Protocols

3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (Following OECD TG 432)

- Objective: To identify the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of UV light.
- Cell Line: Balb/c 3T3 mouse fibroblasts.
- Procedure:
 - Cell Seeding: 3T3 cells are seeded into 96-well plates and incubated for 24 hours to allow for the formation of a monolayer.

- Pre-incubation: The culture medium is replaced with a medium containing various concentrations of the test substance. Two plates are prepared for each substance.
- Irradiation: One plate is exposed to a non-cytotoxic dose of UVA light, while the other plate is kept in the dark.
- Post-incubation: The treatment medium is replaced with a fresh culture medium, and the cells are incubated for another 24 hours.
- Neutral Red Uptake: The cells are incubated with a neutral red solution, which is taken up by viable cells. The amount of dye uptake is proportional to the number of viable cells.
- Data Analysis: The concentration of the test substance that causes a 50% reduction in viability (IC50) is determined for both the irradiated and non-irradiated plates. A Photo-Irritancy-Factor (PIF) is calculated by comparing the IC50 values. A PIF above a certain threshold suggests phototoxic potential.[3]

Rodent Uterotrophic Assay (Following OECD TG 440)

- Objective: To assess the estrogenic activity of a chemical by measuring the increase in uterine weight in female rodents.
- Animal Model: Immature or ovariectomized female rats or mice.
- Procedure:
 - Animal Preparation: Immature female rodents are used at a specific age, or adult females are ovariectomized and allowed to recover.
 - Dosing: The test substance is administered daily for three to seven consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known estrogen) are included.
 - Necropsy: On the day after the last dose, the animals are euthanized, and their uteri are carefully dissected.
 - Uterine Weight Measurement: The wet and/or blotted weight of the uterus is recorded.

- Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight is indicative of estrogenic activity.

Zebrafish Embryo Toxicity Test (Following OECD TG 236)

- Objective: To assess the acute toxicity of a chemical on the embryonic stages of zebrafish.
- Test Organism: Zebrafish (*Danio rerio*) embryos.
- Procedure:
 - Egg Collection and Fertilization: Freshly fertilized zebrafish eggs are collected.
 - Exposure: Healthy embryos are placed in multi-well plates containing a range of concentrations of the test substance dissolved in embryo medium. A control group is exposed to the medium only.
 - Incubation: The plates are incubated at a controlled temperature for up to 96 hours.
 - Observation: Embryos are observed at specific time points (e.g., 24, 48, 72, and 96 hours) for lethal endpoints such as coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.
 - Data Analysis: The concentration of the test substance that is lethal to 50% of the embryos (LC50) is calculated at the end of the exposure period. Sub-lethal effects, such as developmental abnormalities, can also be recorded.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. e-lactancia.org [e-lactancia.org]
- 3. Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential antiandrogenic effects of parabens and benzophenone-type UV-filters by inhibition of 3 α -hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. db.cngb.org [db.cngb.org]
- 9. Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative toxicities of four benzophenone ultraviolet filters to two life stages of two coral species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cir-safety.org [cir-safety.org]
- To cite this document: BenchChem. [A Comparative Guide to the Toxicity of Substituted Benzophenones]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089677#comparing-toxicity-of-substituted-benzophenones>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com